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Compound of Interest

Compound Name: 16,16-Dimethyl-pgd2

CAS No.: 64072-59-9

Cat. No.: B154059

Get Quote

Comparative Analysis: 16,16-Dimethyl-PGD2 vs.
BW245C
Product Comparison Guide for Prostanoid Receptor
Research
Part 1: Executive Analysis & Selection Strategy
In the investigation of Prostaglandin D2 (PGD2) biology, the distinction between receptor

subtypes (DP1 vs. DP2/CRTH2) and metabolic stability is critical. PGD2 is rapidly metabolized

in vivo by 15-hydroxy prostaglandin dehydrogenase (15-PGDH), limiting its utility in long-

duration assays.

BW245C is the "Scalpel": It is a highly selective, non-prostanoid agonist for the DP1

receptor. It is the gold standard for isolating DP1-mediated effects (e.g., vasodilation,

inhibition of platelet aggregation) without activating the pro-inflammatory DP2 (CRTH2)

pathway.
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16,16-Dimethyl-PGD2 is the "Shielded Hammer": It is a structural analog of PGD2 modified

to resist enzymatic degradation. It mimics PGD2's activity with significantly enhanced

metabolic stability, making it suitable for in vivo models or prolonged cell culture where native

PGD2 would degrade too quickly.

Quick Selection Matrix
Feature BW245C 16,16-Dimethyl-PGD2

Primary Target
DP1 Receptor (Highly

Selective)
DP1 & DP2 (PGD2 Mimic)

Chemical Class Hydantoin (Non-prostanoid) Prostanoid Analog

Metabolic Stability High (Synthetic xenobiotic) High (Resistant to 15-PGDH)

DP2 (CRTH2) Activity Negligible / None
Potential (Structurally similar to

PGD2)*

Primary Application
Distinguishing DP1 vs. DP2

mechanisms

Long-term PGD2 stimulation;

in vivo cytoprotection

Key Biological Effect
Vasodilation, Anti-aggregation

(Platelets)

Cytoprotection, Viral

clearance, Sleep induction

> Note on 16,16-dm-PGD2 Selectivity: While native PGD2 binds both DP1 and DP2, the bulky

dimethyl group at C16 can sterically hinder binding to certain receptor pockets depending on

the species and tissue. Literature predominantly utilizes it as a stable DP1 activator, but it lacks

the strict selectivity of BW245C.

Part 2: Mechanistic & Pharmacological Profile[3][4]
[5]
Receptor Signaling Pathways
Understanding the divergent signaling of DP1 and DP2 is essential for interpreting data from

these compounds.

BW245C Pathway (DP1): Activates Adenylyl Cyclase (AC) via Gs-coupling
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Increases cAMP

Activates PKA. Result: Smooth muscle relaxation, inhibition of platelet activation.[1][2]

PGD2/CRTH2 Pathway (DP2): Inhibits AC via Gi-coupling

Increases intracellular Calcium (

). Result: Chemotaxis of Th2 cells, eosinophils, and basophils.[3][4]
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Figure 1: Differential receptor engagement.[5] BW245C selectively targets DP1, while 16,16-

dm-PGD2 acts as a stable analog of PGD2, primarily driving DP1 responses in most reported

assays.

Chemical Stability & Metabolism
The Problem with PGD2: In vivo half-life is minutes. It is rapidly oxidized at C-15 by 15-

PGDH to form 15-keto-PGD2 (inactive at DP1) and subsequently 13,14-dihydro-15-keto-

PGD2 (which is a selective CRTH2 agonist). This metabolic shift can invert your

experimental results from anti-inflammatory (DP1) to pro-inflammatory (CRTH2).

The 16,16-dimethyl Solution: The addition of two methyl groups at Carbon 16 creates steric

hindrance that blocks the active site of 15-PGDH. This prevents the formation of the CRTH2-

selective metabolite, maintaining the "parent" PGD2-like profile for hours.

Part 3: Experimental Performance Data
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Potency Comparison (Human Receptors)
Compound Target Ki (nM) EC50 (cAMP)

Biological
Half-Life

BW245C DP1 ~0.9 nM ~2-5 nM
> 4 hours

(Plasma)

DP2 (CRTH2) > 10,000 nM Inactive -

PGD2 (Native) DP1 ~1-2 nM ~5-10 nM
< 2 min (Rapid

degradation)

16,16-dm-PGD2 DP1 ~5-10 nM* ~10-20 nM
> 2 hours

(Resistant)

*Note: Potency values for 16,16-dm-PGD2 vary by tissue preparation due to steric effects.

Case Study: Platelet Aggregation (DP1 Assay)
In assays measuring the inhibition of ADP-induced platelet aggregation (a classic DP1-

mediated effect):

BW245C is approximately 10x more potent than PGD2 in human plasma due to its

resistance to albumin binding and metabolism.

16,16-dm-PGD2 shows sustained inhibition over time compared to native PGD2, which loses

efficacy within 30 minutes as it degrades.

Part 4: Validated Experimental Protocols
Protocol A: DP1-Selective cAMP Assay (BW245C)
Objective: To quantify DP1 receptor activation in HEK293 cells or platelets.

Materials:

BW245C (Stock: 10 mM in DMSO).

Forskolin (Positive Control).
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IBMX (Phosphodiesterase Inhibitor).

TR-FRET or ELISA cAMP Detection Kit.

Workflow:

Cell Prep: Resuspend cells in stimulation buffer (HBSS + 500 µM IBMX) to prevent cAMP

degradation.

Treatment:

Add BW245C (Titration: 0.1 nM to 10 µM).

Incubate for 30 minutes at 37°C. (Note: BW245C is stable; precise timing is less critical

than with PGD2).

Lysis & Detection: Add lysis buffer containing cAMP-antibody/tracer.

Readout: Measure fluorescence ratio.

Validation: Pre-treat a parallel well with BWA868C (Selective DP1 Antagonist, 1 µM). The

signal should be completely abolished.

Protocol B: In Vivo Cytoprotection / Viral Clearance
(16,16-dm-PGD2)
Objective: To study long-term PGD2 effects in zebrafish or murine models.

Materials:

16,16-dimethyl-PGD2 (Stock: 10 mg/mL in Methyl Acetate).

Critical Step (Solvent Exchange): Methyl acetate is toxic to cells/animals.

Aliquot required amount of 16,16-dm-PGD2.[6][7]

Evaporate methyl acetate under a gentle stream of Nitrogen gas.
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Immediately resuspend in DMSO or Ethanol (for stock) or PBS (for immediate use).

Caution: Aqueous solutions are stable for <24 hours.[2]

Workflow (Zebrafish Model Example):

Preparation: Dilute DMSO-reconstituted 16,16-dm-PGD2 into fish water to final conc. of 1-10

µM.

Exposure: Incubate embryos/larvae for 12-24 hours.

Readout: Measure viral load (qPCR) or inflammatory gene expression (IL-1β).

Control: Use native PGD2 as a comparator. Expect PGD2 effect to fade rapidly, while 16,16-

dm-PGD2 effect persists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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